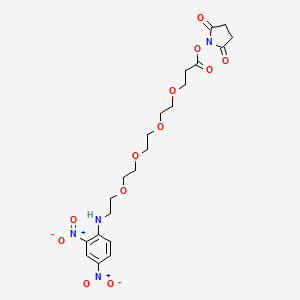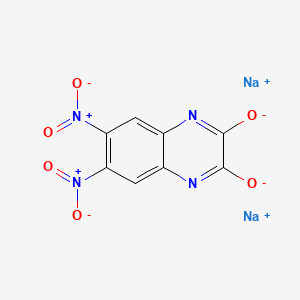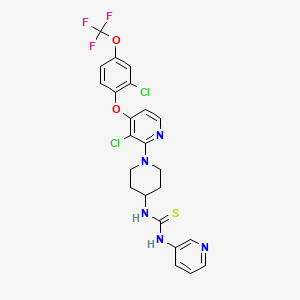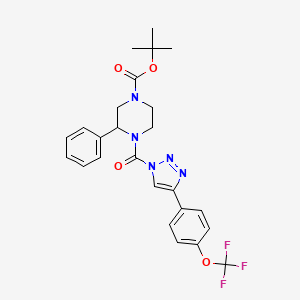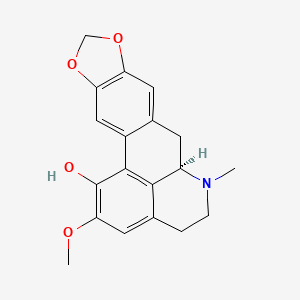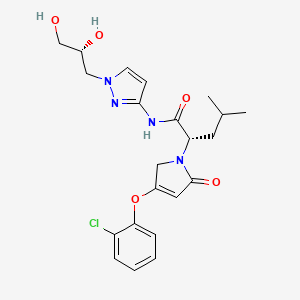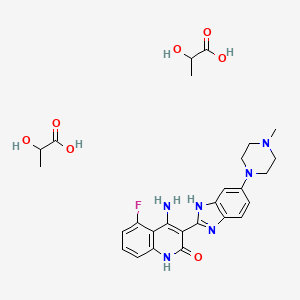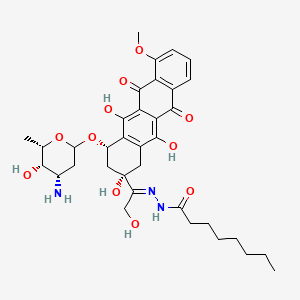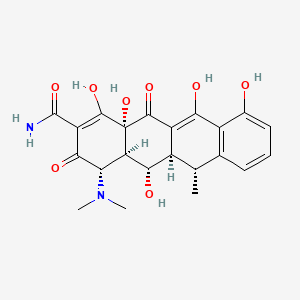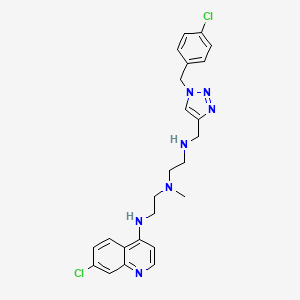
EAD1
Overview
Description
EAD1 is a novel compound structurally related to chloroquine, known for its potent inhibitory effects on cell proliferation. It has shown significant promise in the treatment of various cancers, particularly lung and pancreatic cancers . This compound is a 14-fold more potent inhibitor of cell proliferation compared to chloroquine .
Preparation Methods
EAD1 is synthesized through a series of chemical reactions involving chloroquine as a starting material. The synthetic route includes the following steps:
- Dissolution of chloroquine in a suitable solvent.
- Addition of specific reagents to modify the chloroquine structure.
- Purification of the resulting compound to obtain this compound .
Chemical Reactions Analysis
EAD1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EAD1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of structural modifications on biological activity.
Biology: This compound is employed in research to understand its effects on cellular processes, particularly autophagy and apoptosis
Medicine: This compound has shown promise in the treatment of lung and pancreatic cancers by inhibiting cell proliferation and inducing apoptosis
Industry: This compound is used in the development of new therapeutic agents and as a tool for studying drug interactions and mechanisms of action
Mechanism of Action
EAD1 exerts its effects through several mechanisms:
Lysosome Membrane Permeabilization: This compound causes rapid relocation, membrane permeabilization, and deacidification of lysosomes
Disruption of mTOR-Lysosome Interaction: This compound disrupts the interaction between the molecular target of rapamycin (mTOR) and lysosomes, leading to the inactivation of mTOR complex 1 (mTORC1).
Induction of Apoptosis: This compound induces apoptosis in cancer cells, contributing to its antiproliferative effects.
Comparison with Similar Compounds
EAD1 is structurally related to chloroquine and hydroxychloroquine but is significantly more potent in inhibiting cell proliferation . Similar compounds include:
Chloroquine: A well-known antimalarial drug with autophagy-inhibiting properties.
Hydroxychloroquine: A derivative of chloroquine with similar but less potent effects
This compound’s uniqueness lies in its higher potency and its ability to disrupt mTOR-lysosome interactions, which is not observed with chloroquine or hydroxychloroquine .
Properties
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMXKCBSUXVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



